molecular formula C20H21N3O3S B3614708 N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B3614708
M. Wt: 383.5 g/mol
InChI Key: YAWISMKQAPRZFW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: is a complex organic compound featuring a sulfonamide group attached to a benzene ring, which is further substituted with a 1,3,4-oxadiazole ring and a phenyl group

Properties

IUPAC Name

N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-27(25,23-17-11-5-2-6-12-17)18-13-7-10-16(14-18)20-22-21-19(26-20)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,23H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWISMKQAPRZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formation of the 1,3,4-oxadiazole ring: The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the benzene ring with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Cyclohexyl group attachment: Finally, the cyclohexyl group is attached to the nitrogen atom of the sulfonamide through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial synthesis of this compound would likely follow similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: Its structural properties make it suitable for use in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Anticancer Research:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting DNA replication or transcription. These interactions can lead to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

    N-cyclohexyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activity.

    N-cyclohexyl-3-(5-phenyl-1,2,4-oxadiazol-2-yl)benzenesulfonamide: Variation in the oxadiazole ring position, affecting its reactivity and interaction with biological targets.

Uniqueness: The presence of the phenyl group in N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide enhances its ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate. The specific arrangement of functional groups also allows for unique reactivity patterns in synthetic applications.

This compound’s unique combination of structural features and biological activities makes it a valuable subject for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

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